molecular formula C20H21FN2O2 B5787155 5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol

5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B5787155
M. Wt: 340.4 g/mol
InChI Key: JJPYQZZHTBIQMY-UHFFFAOYSA-N
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Description

5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound that features a phenol group substituted with ethoxy and ethyl groups, as well as a pyrazolyl group substituted with a fluorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of the ethoxy and ethyl groups, and finally the attachment of the pyrazolyl group. Common synthetic routes may include:

    Formation of the Phenol Core: This can be achieved through various methods such as the hydroxylation of aromatic compounds.

    Introduction of Substituents: The ethoxy and ethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

    Attachment of the Pyrazolyl Group: This step may involve the formation of the pyrazole ring through cyclization reactions, followed by its attachment to the phenol core via coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving phenolic compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cell surface or intracellular receptors, modulating signaling pathways.

    Antioxidant Activity: The phenol group may confer antioxidant properties, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol: Lacks the ethoxy group.

    5-ethoxy-4-ethyl-2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol: Contains a chlorophenyl group instead of a fluorophenyl group.

    5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-ethyl-1H-pyrazol-3-yl]phenol: Contains an ethyl group on the pyrazole ring instead of a methyl group.

Uniqueness

The unique combination of substituents in 5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-4-13-10-16(17(24)11-18(13)25-5-2)20-19(12(3)22-23-20)14-6-8-15(21)9-7-14/h6-11,24H,4-5H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPYQZZHTBIQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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